D-Dopa
Overview
Description
It is a non-protein amino acid and a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine . DL-Dopa is widely studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine .
Mechanism of Action
Target of Action
D-Dopa primarily targets Glutamate Carboxypeptidase II (GCPII) . GCPII is a zinc-dependent metalloenzyme implicated in numerous neurological disorders . This compound acts as an allosteric inhibitor of GCPII .
Mode of Action
This compound interacts with GCPII in a noncompetitive manner . It binds to an allosteric site on GCPII, which changes the enzyme’s conformation and inhibits its activity . This interaction results in significant inhibition of GCPII activity .
Biochemical Pathways
This compound is part of a biochemical pathway that involves the conversion of L-Dopa to Dihydroxyphenylacetaldehyde (DHPAA) . DHPAA is highly reactive and can readily react with the primary amino groups of proteins, leading to protein crosslinking and inactivation . This pathway plays a vital physiological function in insects .
Pharmacokinetics
This compound exhibits good metabolic stability and excellent pharmacokinetic properties . When administered orally, this compound yields high plasma exposures (AUC plasma = 72.7 nmol·h/mL) and an absolute oral bioavailability of 47.7% . This compound brain exposures are low with auc brain = 242 nmol/g and AUC brain/plasma ratio of 003 . The pharmacokinetics of this compound can be influenced by D-amino acid oxidase (DAAO), which can convert this compound to L-Dopa .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of GCPII activity . This inhibition can impact various neurological processes due to the role of GCPII in neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of DAAO can affect the pharmacokinetics of this compound, as DAAO can convert this compound to L-Dopa . Additionally, the physiological environment in which this compound operates, such as in the nervous system, can also impact its action and efficacy .
Biochemical Analysis
Biochemical Properties
D-Dopa interacts with various enzymes and proteins. It is converted to L-Dopa via sequential oxidation and transamination, which are mediated by D-amino acid oxidase (DAAO) and DOPA transaminase, respectively . This compound is also a substrate for the cytochrome P450 enzyme, tyrosine N-monooxygenase (CYP79), which mediates the hydroxylation of L-tyrosine to form L-Dopa .
Cellular Effects
This compound influences various cellular processes. Compared to its L-enantiomer, this compound is biologically inactive . In contrast, L-Dopa has been shown to regulate a variety of immune functions and can affect dopaminergic signaling both centrally and peripherally .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to L-Dopa via DAAO and DOPA transaminase . Additionally, this compound can be hydroxylated to L-Dopa by CYP79 . These reactions suggest that this compound may exert its effects at the molecular level through these enzymatic interactions.
Temporal Effects in Laboratory Settings
Studies on L-Dopa, the biologically active enantiomer, have shown that its effects can change over time .
Dosage Effects in Animal Models
Studies on L-Dopa have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts L-tyrosine to L-Dopa. This process involves the enzymes DAAO and DOPA transaminase, as well as CYP79 .
Transport and Distribution
Studies suggest that L-Dopa, the biologically active enantiomer, can be transported across biological barriers via the L-type amino acid transporter 1 (LAT1) .
Subcellular Localization
Studies on related compounds suggest that similar molecules can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosinase enzyme, which results in the formation of L-Dopa. The racemic mixture, DL-Dopa, can be obtained by chemical synthesis involving the reaction of catechol with alanine .
Industrial Production Methods
Industrial production of DL-Dopa typically involves the fermentation of genetically modified microorganisms that express tyrosinase. This biotechnological approach is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
DL-Dopa undergoes several types of chemical reactions, including:
Oxidation: DL-Dopa can be oxidized to form dopaquinone, which further polymerizes to form melanin.
Reduction: Reduction of DL-Dopa can lead to the formation of dopamine.
Substitution: DL-Dopa can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are typically employed.
Major Products Formed
Oxidation: Dopaquinone and melanin.
Reduction: Dopamine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
DL-Dopa has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various catecholamines and alkaloids.
Biology: Studied for its role in neurotransmitter synthesis and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of melanin and other biopolymers.
Comparison with Similar Compounds
DL-Dopa is often compared with other similar compounds, such as:
D-Dopa: The dextrorotatory form, which is less commonly used due to its lower biological activity.
Dopamine: The direct product of DL-Dopa decarboxylation, which acts as a neurotransmitter.
DL-Dopa is unique in that it is a racemic mixture, providing a balance of both D- and L- forms, which can be advantageous in certain research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020549 | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Dihydroxyphenylalanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-84-3, 5796-17-8 | |
Record name | DL-DOPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Dopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-DOPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.